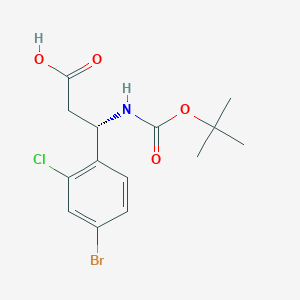
Methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a bromophenyl group attached to the oxirane ring, along with methyl and carboxylate substituents. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of 2-bromobenzaldehyde with a suitable epoxide precursor under basic conditions. One common method is the epoxidation of 2-bromostyrene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Epoxide ring-opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized products.
Oxidation and reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Epoxide ring-opening: Acidic or basic conditions using reagents like hydrochloric acid, sulfuric acid, or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Epoxide ring-opening: Formation of diols or other functionalized alcohols.
Oxidation and reduction: Formation of ketones, carboxylic acids, or alcohols.
科学研究应用
Methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromophenyl group and the oxirane ring provide sites for chemical interactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
- Methyl 3-(2-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate
- Methyl 3-(2-fluorophenyl)-2,3-dimethyloxirane-2-carboxylate
- Methyl 3-(2-iodophenyl)-2,3-dimethyloxirane-2-carboxylate
Uniqueness
Methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall reactivity and stability.
属性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC 名称 |
methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13BrO3/c1-11(8-6-4-5-7-9(8)13)12(2,16-11)10(14)15-3/h4-7H,1-3H3 |
InChI 键 |
YDTQTVDNNUAZHY-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(O1)(C)C(=O)OC)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15326065.png)
![3-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-4-yl)propanoic acid](/img/structure/B15326067.png)






![2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride](/img/structure/B15326105.png)

![2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid](/img/structure/B15326110.png)

![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)
